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L-homopropargylglycine - 98891-36-2

L-homopropargylglycine

Catalog Number: EVT-272809
CAS Number: 98891-36-2
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-Homopropargyl glycine is a reactive methionine analog that contains an alkyne moiety. It is readily inserted into newly-synthesized proteins in place of methionine. L-Homopropargyl glycine can then be labeled or captured through click chemistry. This approach represents a fast, sensitive, and non-radioactive alternative to [35S]-methionine for the detection of nascent protein synthesis.
L- Homopropargylglycine (HPG) HCl salt is an amino acid analog of methionine containing a very small modification. The alkyne moiety can be fed to cultured cells and incorporated into proteins during protein synthesis. The alkyne-modified protein is detected with either fluorescent azide or biotin azide.

(R)-(-)-4-Aminohex-5-ynoic acid

Compound Description: (R)-(-)-4-Aminohex-5-ynoic acid is a mechanism-based inhibitor of bacterial glutamic acid decarboxylase. It irreversibly inhibits the enzyme in a time-dependent and stereospecific manner []. The inhibition mechanism involves the abstraction of the propargylic hydrogen, leading to the formation of a reactive alkylating agent within the enzyme's active site. This reactive species then interacts with a nucleophilic residue, ultimately resulting in irreversible inhibition [].

4-Aminohex-5-enoic acid (Vinyl GABA)

Compound Description: 4-Aminohex-5-enoic acid, also known as Vigabatrin or Vinyl GABA, is a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase (GABA-T) [, ]. This enzyme is responsible for the degradation of the neurotransmitter GABA in the brain. By inhibiting GABA-T, Vinyl GABA increases GABA concentrations in the brain, leading to its use as an antiepileptic drug.

(2S,3S)-2-Amino-3-methylpent-4-ynoic acid (Amp)

Compound Description: (2S,3S)-2-Amino-3-methylpent-4-ynoic acid (Amp) serves as a valuable precursor amino acid for incorporating deuterium or tritium labels into peptides, specifically at the isoleucine residue []. This labeling strategy is particularly useful for studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Source and Classification

L-Homopropargylglycine is classified as an amino acid derivative and is synthesized through various chemical methods. It is commercially available from several suppliers, including Kerafast, Jena Bioscience, and Thermo Fisher Scientific, indicating its relevance in laboratory applications. Its chemical formula is C6H10ClNO2C_6H_{10}ClNO_2 with a molecular weight of approximately 163.60 g/mol when in hydrochloride salt form (CAS number: 98891-36-2) .

Synthesis Analysis

The synthesis of L-Homopropargylglycine can be achieved through multiple methods, with one notable approach involving the use of Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A recent optimized synthesis process has been documented that utilizes double Boc (tert-butyloxycarbonyl) protection to enhance efficiency and yield .

Key Parameters in Synthesis:

  • Reagents: Use of specific protecting groups to stabilize reactive sites.
  • Conditions: Controlled temperature and pH levels to ensure optimal reaction rates.
  • Yield: High yields reported in multigram quantities, showcasing scalability for laboratory use.
Molecular Structure Analysis

L-Homopropargylglycine features a core structure similar to methionine but includes an alkyne functional group that significantly alters its reactivity and utility in biochemical applications. The alkyne moiety facilitates its participation in click chemistry reactions, particularly with azides.

Structural Details:

  • Molecular Formula: C6H10ClNO2C_6H_{10}ClNO_2
  • Molecular Weight: 163.60 g/mol (HCl salt) or 127.14 g/mol (free acid form).
  • Appearance: Typically presented as a white to off-white crystalline solid .
Chemical Reactions Analysis

L-Homopropargylglycine primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the selective labeling of proteins that have incorporated HPG during synthesis.

Reaction Characteristics:

  • Detection Method: Alkyne-modified proteins can be detected using fluorescent azides or biotin azides.
  • Sensitivity: Detection limits are in the low femtomole range, making it suitable for sensitive applications such as Western blotting and mass spectrometry .
Mechanism of Action

The mechanism of action for L-Homopropargylglycine involves its incorporation into nascent polypeptides during translation as a substitute for methionine. Once incorporated, the alkyne group allows for subsequent labeling via click chemistry.

Detailed Mechanism:

  1. Incorporation: HPG is taken up by cells and used during protein synthesis.
  2. Labeling: Following synthesis, proteins can be labeled using azide-containing reagents in a copper-catalyzed reaction.
  3. Visualization/Purification: Labeled proteins can be visualized using fluorescence microscopy or purified using biotin-streptavidin interactions .
Physical and Chemical Properties Analysis

L-Homopropargylglycine exhibits several notable physical and chemical properties that facilitate its use in laboratory settings:

Properties:

  • Solubility: Soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
  • Storage Conditions: Should be stored at -20 °C to maintain stability; shelf life is approximately 12 months post-delivery .
  • Purity: Typically >95% purity as determined by high-performance liquid chromatography (HPLC) .
Applications

L-Homopropargylglycine has a broad range of applications in scientific research, particularly in the fields of cell biology and biochemistry:

Key Applications:

  • Protein Synthesis Monitoring: Serves as a non-radioactive alternative for tracking protein synthesis in cell cultures.
  • Click Chemistry: Utilized extensively for labeling proteins and studying protein interactions.
  • Bioconjugation Techniques: Facilitates the attachment of various probes for imaging or purification purposes .
Mechanistic Insights into L-Homopropargylglycine-Mediated Protein Labeling

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) Mechanisms

L-Homopropargylglycine (HPG) serves as a structural mimic of methionine (Met) in protein translation. Its mechanism of action relies on the substrate promiscuity of methionyl-tRNA synthetase (MetRS), which mischarges HPG onto methionine-specific tRNA (tRNAMet) despite structural deviations. This incorporation occurs through a two-step process: First, HPG competes with endogenous methionine for binding to MetRS. The enzyme activates HPG’s carboxyl group via ATP hydrolysis, forming an HPG-AMP intermediate. Second, this activated intermediate is transferred to tRNAMet, generating HPG-tRNAMet, which is delivered to the ribosome via elongation factor Tu (EF-Tu) for co-translational incorporation into nascent polypeptides [4] [10].

The efficiency of HPG incorporation is governed by kinetic competition between methionine and HPG. Key parameters include:

  • kcat/KM ratios: MetRS exhibits a ~50-fold lower catalytic efficiency for HPG (kcat/KM = 1.2 × 103 M−1s−1) compared to methionine (kcat/KM = 6.0 × 104 M−1s−1) [4].
  • Cellular methionine depletion: Auxotrophic E. coli strains (e.g., B834) show 70–80% HPG incorporation efficiency under Met-deficient conditions, while prototrophic strains (e.g., BL-21) achieve ≤50% due to endogenous Met synthesis [4].
  • Temporal dynamics: Incorporation peaks within 1–2 hours in pulse-labeling experiments, with prolonged incubation leading to reduced relative labeling due to cellular recovery mechanisms [1] [10].

Table 1: Kinetic Parameters Governing HPG Incorporation

ParameterMethionineHPGExperimental System
KM (μM)15.2 ± 1.8220 ± 25Recombinant E. coli MetRS
kcat (s−1)0.92 ± 0.050.26 ± 0.03In vitro aminoacylation assay
kcat/KM (M−1s−1)6.0 × 1041.2 × 103 [4]

Metabolic labeling studies using LC-MS/NMR reveal that HPG minimally perturbs central carbon metabolism in E. coli. Pathways exhibiting <20% flux alteration include amino acid biosynthesis, TCA cycle intermediates, and choline metabolism. This metabolic orthogonality underpins HPG’s utility in tracking bona fide proteosynthetic activity without significant pathway induction [2].

Alkyne-Azide Cycloaddition Dynamics in Nascent Protein Detection

Post-incorporation detection of HPG-labeled proteins exploits the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). The terminal alkyne group of HPG reacts with azide-functionalized fluorophores or affinity tags (e.g., Alexa Fluor-azide, biotin-azide) to form a stable 1,4-disubstituted triazole linkage [6] [10]. The reaction mechanism proceeds via:

  • Copper acetylide formation: Cu(I) coordinates to HPG’s alkyne, enhancing its acidity and nucleophilicity.
  • Azide activation: Cu(I) simultaneously polarizes the azide group.
  • Cycloaddition: A stepwise [3+2] dipolar addition generates a six-membered copper(III) metallacycle intermediate, which reductively eliminates to yield the triazole product [6] [8].

Reaction kinetics are critically dependent on ligand design. Tris-triazole ligands (e.g., TBTA, BTTAA) accelerate CuAAC by:

  • Shielding Cu(I) from oxidation and disproportionation
  • Facilitating Cu(I)-acetylide complex formation
  • Reducing effective copper concentrations required for labeling [8]

Table 2: CuAAC Kinetics with HPG Using Accelerating Ligands

LigandRate Constant (s−1M−1)Relative Rate vs. Unliganded CuDetection Sensitivity
None0.1–1.0Low (background noise)
TBTA84.0840×Moderate
BTTAA116–7301,160–7,300×High
BTT-DNA429–7304,290–7,300×Ultra-high (intracellular)

[8]

Recent innovations like inCu-click utilize DNA-conjugated ligands (BTT-DNA) to localize copper ions near reaction sites. This enables intracellular CuAAC in live cells at nanomolar copper concentrations, eliminating traditional toxicity barriers. Applications include real-time visualization of nascent phospholipids and proteins without fixation artifacts [8].

Comparative Efficacy of Methionine Analogues in Translation Incorporation

HPG’s performance must be contextualized against major methionine analogues: azidohomoalanine (AHA) and photomethionine (pMet). Critical comparison parameters include:

  • Toxicity & Metabolic Impact: HPG exhibits higher toxicity than AHA in E. coli, with 90 μM HPG completely inhibiting growth, while AHA permits growth up to 9 mM [1]. Metabolic profiling indicates HPG alters amino acid biosynthesis and TCA cycle intermediates 2.3-fold more than AHA at equimolar concentrations (50 μM) [2].
  • Incorporation Efficiency: In auxotrophic E. coli, HPG achieves 70–80% methionine replacement after 26 h, outperforming AHA (≤50%) and matching pMet (50–70%) [4]. HPG’s linear alkyne moiety confers greater structural flexibility than AHA’s azide group, enhancing MetRS recognition.
  • Detection Sensitivity: HPG’s alkyne group enables faster CuAAC kinetics (k = 730 M−1s−1 with BTTAA) than AHA’s azide (k = 84–116 M−1s−1), yielding 2.5–7.5-fold higher fluorescence signals in pulse-labeling experiments [8] [10].

Table 3: Comparative Analysis of Methionine Analogues

PropertyHPGAHApMet
Functional GroupAlkyneAzideDiazirine
MetRS kcat/KM (Relative to Met)2.0%1.8%1.5%
Max Incorporation (Auxotrophic E. coli)70–80%40–50%50–70%
CuAAC Rate (with BTTAA)730 M−1s−1116 M−1s−1N/A (photoactivated)
Growth Inhibition (EC50 in E. coli)0.35 μM>9 mM45 μM
Key ApplicationsLive-cell tracking, Pathogen detectionGlobal proteomics, MS-compatibleProtein crosslinking

[1] [4] [9]

Structural analysis reveals determinants of analogue efficacy:

  • Side chain length: HPG’s 4-atom spacer (vs. Met’s 3-atom) is better tolerated than AHA’s 4-atom spacer with bulkier azide.
  • Electron density: The propargyl group’s linear geometry minimizes steric clash in MetRS’s catalytic pocket.
  • Solubility: HPG’s logP (0.9) supports membrane permeability without transporter dependence [3] [4].

In viral infection models (e.g., herpes simplex virus), HPG enables spatial mapping of newly synthesized protein domains (NPDs) with negligible effects on viral protein accumulation or infectivity, underscoring its bioorthogonality [7] [10].

Properties

CAS Number

98891-36-2

Product Name

L-homopropargylglycine

IUPAC Name

(2S)-2-aminohex-5-ynoic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1

InChI Key

SCGJGNWMYSYORS-YFKPBYRVSA-N

SMILES

C#CCCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L- Homopropargylglycine (HPG) HCl salt

Canonical SMILES

C#CCCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C#CCC[C@@H](C(=O)[O-])[NH3+]

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